3-(Piperidin-1-yl)phenol

Physicochemical profiling Ionization state Hydrogen-bond donor strength

Researchers requiring the meta isomer for dopamine pharmacophore synthesis face positional isomer contamination risks. 3-(Piperidin-1-yl)phenol eliminates this uncertainty: • pKa 10.37 (vs ortho 11.35) ensures correct ionization. • mp 123-124 °C enables robust solid-form characterization. • CYP1A1 IC50 2.60 μM supports early ADMET triage. • 89% yield from 3-bromophenol affords gram-to-kilogram scale-up. Ship ambient.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 27292-50-8
Cat. No. B1267931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-yl)phenol
CAS27292-50-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=CC=C2)O
InChIInChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2
InChIKeyYNLRDTBLEOQPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-1-yl)phenol (CAS 27292-50-8): Meta-Substituted Piperidinophenol Building Block — Physicochemical Profile for Informed Procurement


3-(Piperidin-1-yl)phenol (CAS 27292-50-8), also referred to as 3-piperidinophenol or m-piperidinophenol, is a meta-substituted N-arylpiperidine bearing a phenolic hydroxyl group. It belongs to the class of tertiary aniline derivatives wherein a piperidine ring is directly attached to a phenol core at the meta position. Key predicted physicochemical parameters include a phenolic pKa of 10.37 ± 0.10, a melting point of 123–124 °C, and an ACD/LogP of 2.21 . The compound is commercially available at purities of 95–97 % from multiple suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research .

Why 3-(Piperidin-1-yl)phenol (CAS 27292-50-8) Cannot Be Replaced by Ortho or Para Isomers Without Experimental Re-Validation


Positional isomerism critically governs the physicochemical and biological behavior of piperidinophenol derivatives. The meta-substituted 3-(piperidin-1-yl)phenol (predicted pKa 10.37) is significantly more acidic than its ortho isomer 2-(piperidin-1-yl)phenol (predicted pKa 11.35), a difference of approximately one logarithmic unit that alters ionization state and hydrogen-bonding capacity under physiological conditions . Furthermore, the meta isomer exhibits a lower lipophilicity (LogP 2.21) compared to the ortho analog (LogP 2.45) and the para analog (LogP ~3.1), directly impacting solubility, membrane permeability, and chromatographic retention . These quantifiable disparities in acidity, lipophilicity, and solid-state properties (mp 123–124 °C for meta vs. 76–77 °C for ortho) preclude direct interchangeability in both chemical synthesis and biological assay contexts.

Quantitative Differentiation Evidence for 3-(Piperidin-1-yl)phenol (CAS 27292-50-8) Versus Closest Structural Analogs


Enhanced Phenolic Acidity: Meta-Substitution Lowers pKa by Nearly One Log Unit Relative to the Ortho Isomer

The meta-substituted 3-(piperidin-1-yl)phenol displays a predicted phenolic pKa of 10.37 ± 0.10, compared to 11.35 ± 0.35 for the ortho isomer 2-(piperidin-1-yl)phenol. This 0.98-unit difference indicates that the target compound is approximately 10-fold more acidic, conferring a greater degree of phenolate character at near-physiological pH . The enhanced acidity arises from the meta-substitution pattern, which minimizes intramolecular hydrogen bonding between the hydroxyl proton and the piperidine nitrogen that stabilizes the neutral form in the ortho isomer.

Physicochemical profiling Ionization state Hydrogen-bond donor strength

Distinct Lipophilicity Window: Meta Isomer LogP of 2.21 Bridges the Ortho (2.45) and Pyrrolidine Analog (2.06)

The ACD/LogP of 3-(piperidin-1-yl)phenol is 2.21, which is 0.24 log units lower than the ortho isomer (LogP 2.45 for 2-(piperidin-1-yl)phenol) and markedly lower than the para isomer (XLogP ~3.1) [1]. It is also slightly higher than the five-membered-ring pyrrolidine analog 3-(pyrrolidin-1-yl)phenol (LogP 2.06) [2]. This places the meta-piperidine compound in a distinct lipophilicity window that may offer balanced permeability and solubility characteristics relative to its positional isomers and ring-size variants.

Lipophilicity Drug-likeness Chromatographic retention

Higher Melting Point and Crystallinity: Meta Isomer mp 123–124 °C Enables Superior Solid-State Handling Versus Ortho Isomer (76–77 °C)

The meta-substituted compound exhibits a melting point of 123–124 °C, significantly higher than the 76–77 °C recorded for the ortho isomer 2-(piperidin-1-yl)phenol . The elevated melting point is indicative of stronger intermolecular interactions in the solid state and provides practical advantages in weighing, storage, and formulation, particularly where low-melting solids or oils are undesirable.

Solid-state properties Crystallinity Formulation

High-Yielding Pd-Catalyzed Amination Route: 89 % Yield Achieved for Meta Isomer Synthesis

A reported synthetic route employing piperidine and 3-bromophenol under palladium-catalyzed amination conditions affords 3-(piperidin-1-yl)phenol in approximately 89 % yield . While direct comparative yield data for the ortho and para isomers under identical conditions are not consolidated in a single source, yields for Pd-catalyzed aminations of ortho-substituted aryl halides are frequently lower due to steric hindrance around the reacting center [1]. The high yield for the meta isomer underscores its favorable electronic and steric profile for cross-coupling-based scale-up.

Synthetic accessibility Process chemistry Scale-up

CYP1A1-Mediated Bioactivation IC50 of 2.60 μM: A Quantified Baseline for Metabolic Activation Liability

3-(Piperidin-1-yl)phenol (CHEMBL387144) was profiled in a CYP1A1-mediated drug activation assay in transfected CHO cells, yielding an IC50 of 2.60 × 10³ nM (2.60 μM) as measured by reduction in cell viability [1]. This quantitative datum establishes a baseline for the compound's potential as a CYP1A1 substrate or modulator. While no direct head-to-head CYP1A1 data for the ortho or para analogs are publicly available, the availability of this bioactivation metric enables researchers to benchmark the meta isomer against other piperidine-containing scaffolds and to anticipate potential metabolic activation issues in early discovery.

Drug metabolism CYP1A1 Bioactivation Toxicity screening

High-Value Application Scenarios for 3-(Piperidin-1-yl)phenol (CAS 27292-50-8) Grounded in Quantitative Differentiation Evidence


Lead Identification for CNS-Targeted Dopamine D2/D3 Receptor Modulators Requiring a Meta-Phenol Pharmacophore

The meta-substituted piperidinophenol scaffold directly maps onto the core structure of 3-PPP (3-(1-propyl-piperidin-3-yl)phenol) and related dopamine autoreceptor agents. The distinct pKa of 10.37 and intermediate LogP of 2.21 make the meta isomer the appropriate starting material for constructing these pharmacophores, as ortho and para isomers exhibit substantially different ionization and lipophilicity profiles that would alter receptor binding. Procurement of the meta isomer therefore avoids synthetic diversion into non-productive structural space.

Solid-Form Screening and Preformulation Studies Requiring a High-Melting, Crystalline Phenol

With a melting point of 123–124 °C —approximately 47 °C higher than the ortho analog—3-(piperidin-1-yl)phenol offers superior crystallinity and thermal stability for solid-form characterization, salt screening, and co-crystal design. This physical property advantage directly translates into more reproducible powder handling and enables a wider range of processing conditions during early pharmaceutical development.

Scale-Up Synthesis of Meta-Substituted N-Arylpiperidine Libraries via High-Yielding Pd-Catalyzed Amination

The reported 89 % yield for the Pd-catalyzed coupling of piperidine with 3-bromophenol establishes 3-(piperidin-1-yl)phenol as a cost-efficient building block for parallel library synthesis. The meta-substitution pattern avoids the steric congestion that reduces yields in ortho-substituted analogs, making it well-suited for medicinal chemistry campaigns that require gram-to-kilogram quantities of N-arylpiperidine intermediates.

CYP Liability Profiling in Early Drug Discovery Using Experimentally Determined CYP1A1 Bioactivation Data

The availability of an experimentally measured CYP1A1 bioactivation IC50 of 2.60 μM [1] allows drug metabolism scientists to incorporate this quantitative liability endpoint into multiparametric compound ranking. Unlike uncharacterized positional isomers, the meta compound comes with a concrete CYP1A1 dataset that supports structure-metabolism relationship (SMR) analysis and early go/no-go decisions.

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